molecular formula C12H27O4P B14225235 (11-Methoxyundecyl)phosphonic acid CAS No. 628684-72-0

(11-Methoxyundecyl)phosphonic acid

Cat. No.: B14225235
CAS No.: 628684-72-0
M. Wt: 266.31 g/mol
InChI Key: ICHURCNDXZEUOL-UHFFFAOYSA-N
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Description

11-Methoxyundecylphosphonic acid is an organic compound belonging to the class of phosphonic acid esters. It is characterized by the presence of a phosphonic acid functional group, which includes a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its ability to form self-assembled monolayers (SAMs) on various metal oxides and metal surfaces, making it valuable in surface modification and biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-methoxyundecylphosphonic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . This method is preferred due to its efficiency in producing high-purity phosphonic acids.

Industrial Production Methods: Industrial production of 11-methoxyundecylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 11-Methoxyundecylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .

Mechanism of Action

The mechanism of action of 11-methoxyundecylphosphonic acid involves its ability to form strong bonds with metal and metal oxide surfaces. The phosphonic acid group interacts with the surface atoms, creating a stable and uniform monolayer. This interaction enhances the surface properties, such as hydrophobicity, biocompatibility, and chemical resistance . The molecular targets include metal oxides like titanium dioxide and silicon dioxide, which are commonly used in biomedical and industrial applications .

Comparison with Similar Compounds

Properties

CAS No.

628684-72-0

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

11-methoxyundecylphosphonic acid

InChI

InChI=1S/C12H27O4P/c1-16-11-9-7-5-3-2-4-6-8-10-12-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)

InChI Key

ICHURCNDXZEUOL-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

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